

An In-Depth Technical Guide to n-Butylgermane Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***N-Butylgermane***

Cat. No.: ***B3145454***

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The term "**n-butylgermane**" can refer to a family of organogermanium compounds where one or more n-butyl groups are attached to a germanium atom. This guide provides a comprehensive overview of the most common **n-butylgermane** derivatives, with a focus on their chemical properties, safety data, and applications in organic synthesis. Due to the availability of data, this guide will primarily focus on **tri-n-butylgermane** and **tetra-n-butylgermane**.

Identifying n-Butylgermane Compounds

The number of n-butyl groups attached to the germanium center defines the specific compound. The following are key derivatives:

- **Mono-n-butylgermane:** One n-butyl group.
- **Di-n-butylgermane:** Two n-butyl groups (CAS Number: 29823-30-1).
- **Tri-n-butylgermane:** Three n-butyl groups (CAS Number: 998-39-0).^[1]
- **Tetra-n-butylgermane:** Four n-butyl groups (CAS Number: 1067-42-1).^{[2][3]}

Safety data sheets for **mono-n-butylgermane** and **di-n-butylgermane** are not readily available in public databases. Therefore, the following sections will detail the properties and applications of **tri-n-butylgermane** and **tetra-n-butylgermane**.

Tri-n-butylgermane: A Versatile Reducing Agent

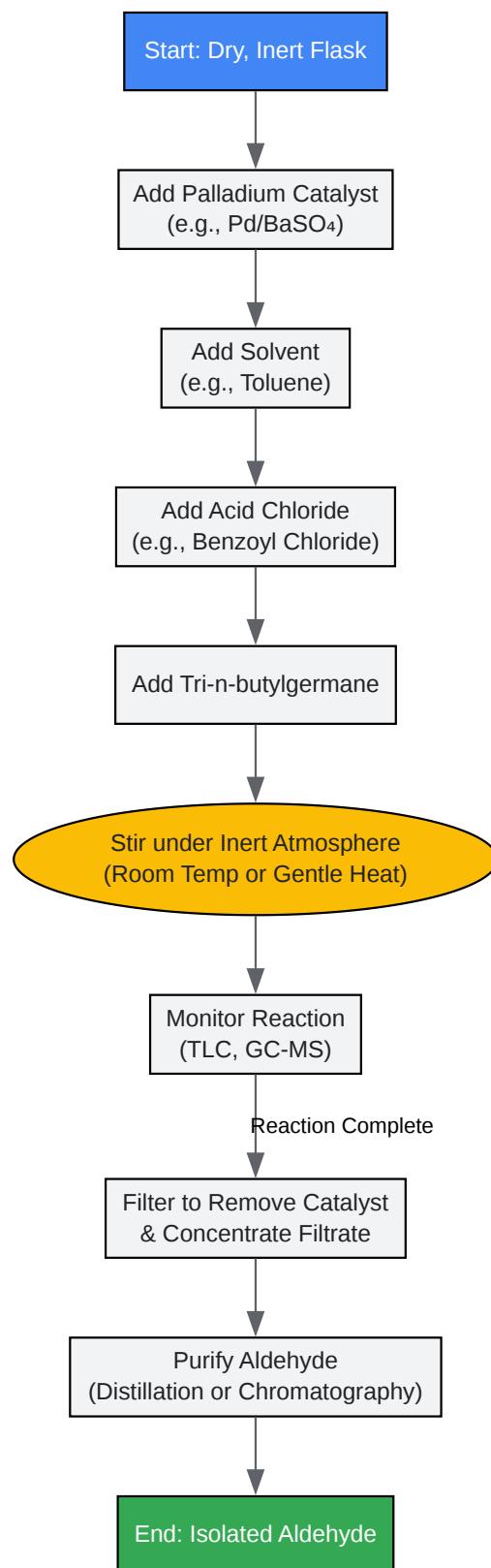
Tri-n-butylgermane is a valuable reagent in organic synthesis, primarily known for its role as a reducing agent. It serves as a less toxic alternative to tributyltin hydride in radical reactions.[4]

Safety and Physical Properties

The following table summarizes the key safety and physical data for tri-n-butylgermane, compiled from available Safety Data Sheets (SDS).[1][5]

Property	Value
Molecular Formula	C ₁₂ H ₂₈ Ge
Molecular Weight	244.94 g/mol
Appearance	Liquid
Boiling Point	123 °C at 20 mmHg
Density	0.916 g/mL at 25 °C
Flash Point	78 °C
GHS Hazard Statements	H227 (Combustible liquid)
GHS Precautionary Statements	P210: Keep away from heat, open flames, sparks. - No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P370+P378: In case of fire: Use water spray or fog, foam, carbon dioxide, dry chemical to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to licensed waste disposal facility.

Key Applications and Experimental Protocols


Tri-n-butylgermane, in the presence of a palladium catalyst, can efficiently reduce acid chlorides to their corresponding aldehydes.[6] This method is a valuable alternative to other reduction techniques.

Experimental Protocol: Palladium-Catalyzed Reduction of Benzoyl Chloride

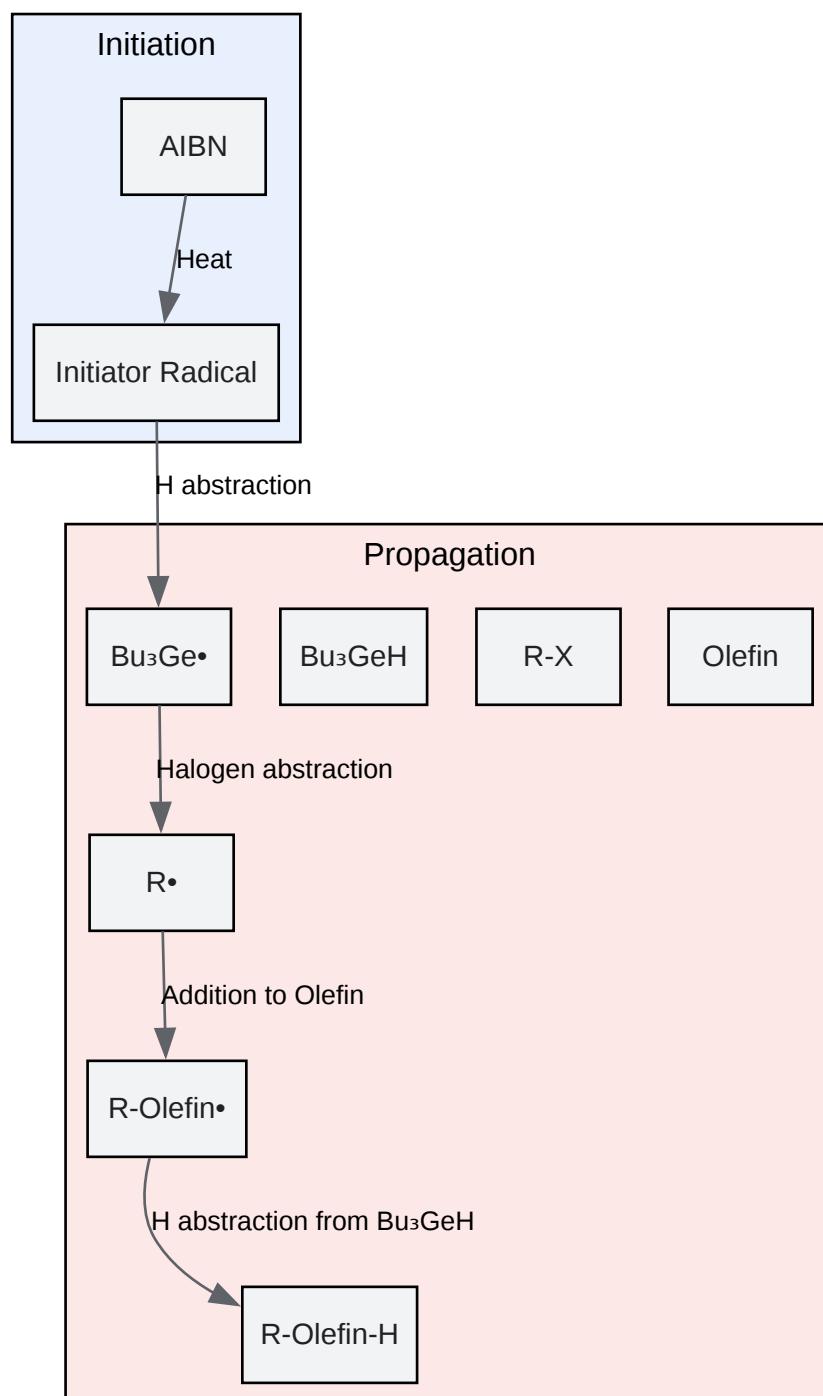
This protocol is a representative example of the reduction of an acid chloride to an aldehyde using a palladium catalyst, analogous to the Rosenmund reduction.^{[7][8][9]} While a specific protocol with **tri-n-butylgermane** was not found, a general procedure for a similar transformation is provided below. Researchers should adapt this protocol based on the specific reactivity of **tri-n-butylgermane** and the substrate.

- **Reaction Setup:** To a dry, inert-atmosphere flask, add the palladium catalyst (e.g., 5 mol% of Pd/BaSO₄).
- **Solvent and Reagents:** Add a suitable solvent (e.g., toluene) and the benzoyl chloride (1 equivalent).
- **Reducing Agent:** Add **tri-n-butylgermane** (1.1 to 1.5 equivalents).
- **Reaction Conditions:** Stir the reaction mixture at room temperature or gentle heating under a hydrogen atmosphere (for the classic Rosenmund reduction) or an inert atmosphere when using a hydride source like **tri-n-butylgermane**.
- **Monitoring:** Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- **Workup:** Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.
- **Purification:** Purify the resulting benzaldehyde by distillation or column chromatography.

Logical Workflow for Acid Chloride Reduction

[Click to download full resolution via product page](#)

Caption: Workflow for the reduction of an acid chloride.


Tri-n-butylgermane is an effective reagent for the free-radical reductive addition of alkyl halides to olefins, often initiated by AIBN (azobisisobutyronitrile).[6]

Experimental Protocol: Free-Radical Addition of an Alkyl Bromide to an Olefin

The following is a general protocol for the free-radical addition of an alkyl halide to an olefin using a radical initiator.

- Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the olefin (1 equivalent) and the alkyl bromide (1.2 equivalents) in a suitable solvent (e.g., benzene or toluene).
- Addition of Reagents: Add **tri-n-butylgermane** (1.5 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 equivalents).
- Reaction Conditions: Heat the reaction mixture to reflux (typically around 80-110 °C, depending on the solvent) for several hours.
- Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purification: Purify the product by column chromatography on silica gel.

Signaling Pathway for Free-Radical Addition

[Click to download full resolution via product page](#)

Caption: Free-radical addition reaction pathway.

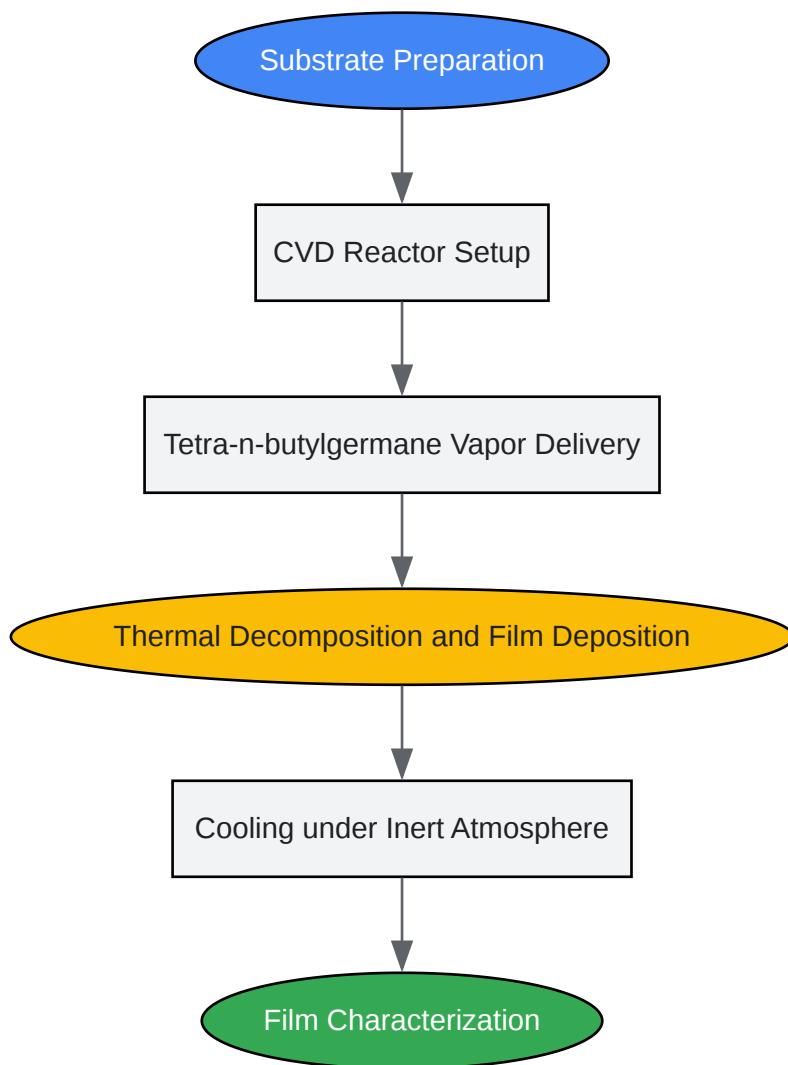
Tetra-n-butylgermane: A Precursor in Materials Science

Tetra-n-butylgermane is a stable organogermanium compound. Its primary application lies in the field of materials science as a precursor for the chemical vapor deposition (CVD) of germanium-containing thin films.^[3]

Safety and Physical Properties

The table below outlines the key safety and physical data for **tetra-n-butylgermane**, based on available SDS.^[10]

Property	Value
Molecular Formula	C ₁₆ H ₃₆ Ge
Molecular Weight	301.05 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	>100 °C
Density	0.93 g/mL at 25 °C
Flash Point	>110 °C
GHS Hazard Statements	H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation)
GHS Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up.


Application in Chemical Vapor Deposition (CVD)

While a detailed, standardized experimental protocol for the use of **tetra-n-butylgermane** in CVD for drug development applications is not readily available, the general principles of its use as a precursor are outlined below. The specific parameters would need to be optimized for the desired film characteristics and the CVD reactor being used.

Conceptual Experimental Workflow for CVD

- **Substrate Preparation:** The substrate on which the film is to be deposited is thoroughly cleaned to remove any contaminants.
- **CVD Reactor Setup:** The cleaned substrate is placed in the CVD reactor chamber. The chamber is then evacuated to a high vacuum.
- **Precursor Delivery:** **Tetra-n-butylgermane**, which is a liquid at room temperature, is vaporized and introduced into the reactor chamber at a controlled flow rate. A carrier gas (e.g., argon or nitrogen) is typically used.
- **Deposition:** The substrate is heated to a specific temperature. At this elevated temperature, the **tetra-n-butylgermane** molecules decompose on the substrate surface, leading to the formation of a germanium-containing thin film. The byproducts of the decomposition are removed by the vacuum system.
- **Cooling and Characterization:** After the desired film thickness is achieved, the precursor flow is stopped, and the substrate is cooled down under an inert atmosphere. The resulting film is then characterized using various analytical techniques (e.g., SEM, TEM, XRD) to determine its properties.

Logical Relationship Diagram for CVD Process

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for Chemical Vapor Deposition.

Conclusion

Tri-**n**-butylgermane and tetra-**n**-butylgermane are the most well-characterized **n**-butylgermane derivatives with distinct applications. Tri-**n**-butylgermane is a versatile reducing agent in organic synthesis, offering a safer alternative to tin hydrides for radical reactions and the reduction of acid chlorides. Tetra-**n**-butylgermane serves as a precursor in materials science for the deposition of germanium-containing films. Researchers and professionals in drug development can leverage the reactivity of tri-**n**-butylgermane for complex molecule synthesis, while the material science applications of tetra-**n**-butylgermane may be relevant in the development of drug delivery systems or diagnostic devices. As with all chemical reagents,

it is imperative to consult the full Safety Data Sheet and follow appropriate safety protocols when handling these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. strem.com [strem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. TRI-n-BUTYLGERMANE, 99% | [gelest.com]
- 7. The image shows the Rosenmund reduction reaction, where benzoyl chloride .. [askfilo.com]
- 8. Write the chemical reaction for Rosenmund reduction of benzoyl chloride. .. [askfilo.com]
- 9. Benzoyl chloride on reduction with $\text{H}_2/\text{Pd-BaS}$ produces _____.(A) Benzoic Acid(B) Benzyl alcohol(C) Benzoyl sulphate(D) Benzaldehyde [vedantu.com]
- 10. TETRA-N-BUTYLGERMANE | 1067-42-1 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to n-Butylgermane Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3145454#n-butylgermane-cas-number-and-safety-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com